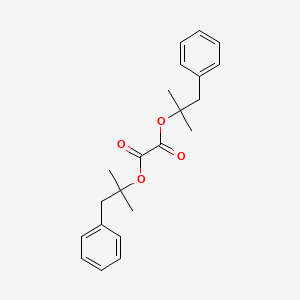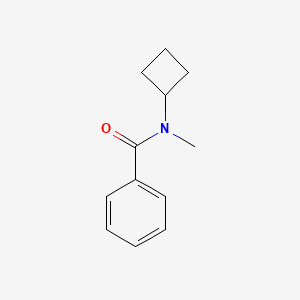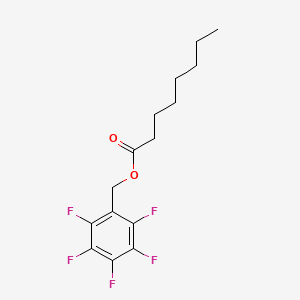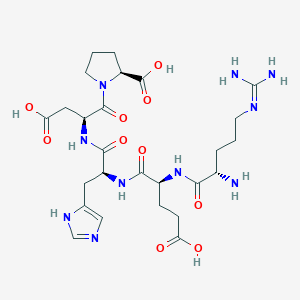
Methyl non-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl non-6-enoate, also known as methyl (E)-non-6-enoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from nonenoic acid and methanol. This compound is characterized by its unsaturated ester functional group, which contains a double bond between the sixth and seventh carbon atoms in the nonenoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl non-6-enoate can be synthesized through the esterification of nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl non-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols, and the double bond can be hydrogenated to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, saturated esters.
Substitution: Amides, ethers.
Aplicaciones Científicas De Investigación
Methyl non-6-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of methyl non-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonenoic acid and methanol, which can further participate in various biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to different biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacking the double bond.
Methyl decanoate: An ester with a longer carbon chain but no double bond.
Methyl 6-octenoate: An ester with a similar double bond position but a shorter carbon chain.
Uniqueness
Methyl non-6-enoate is unique due to the presence of the double bond in the sixth position, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This structural feature makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |
Clave InChI |
IAXJWKAHMIYBRY-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



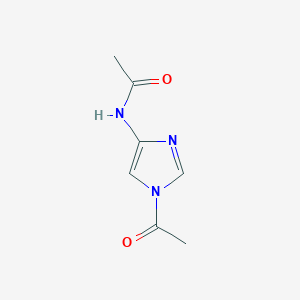
![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
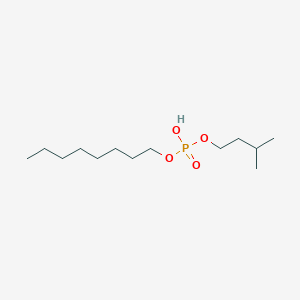

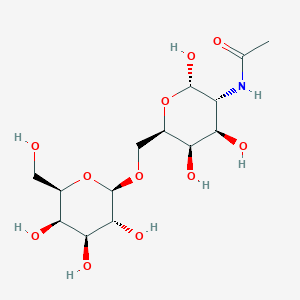
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
